molecular formula C16H13ClF3NO3 B6107653 3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide

3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide

Katalognummer B6107653
Molekulargewicht: 359.73 g/mol
InChI-Schlüssel: LKOLKWCUJTVXBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as TFB-TBOA, is a chemical compound that belongs to the family of benzoic acid derivatives. It is a potent and selective inhibitor of the glutamate transporter EAAT1, which is responsible for removing excess glutamate from the synaptic cleft. TFB-TBOA has been widely studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Wirkmechanismus

3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of the glutamate transporter EAAT1. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and excess glutamate can lead to excitotoxicity and neuronal damage. EAAT1 is responsible for removing excess glutamate from the synaptic cleft, and inhibition of EAAT1 by this compound leads to an increase in extracellular glutamate levels. This increase in glutamate levels can activate presynaptic metabotropic glutamate receptors, leading to a reduction in glutamate release and a decrease in excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-seizure and neuroprotective effects, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in animal models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of EAAT1, which allows for precise modulation of glutamate levels in the brain. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects on other glutamate transporters.

Zukünftige Richtungen

There are several future directions for research on 3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of EAAT1. Another area of interest is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as traumatic brain injury and multiple sclerosis. Additionally, the molecular mechanisms underlying this compound's neuroprotective effects and cognitive enhancement effects warrant further investigation.

Synthesemethoden

The synthesis of 3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves several steps, starting from the reaction of 4-trifluoromethoxyaniline with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and N-chlorosuccinimide to form the final product. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to improve the outcome of stroke by reducing the size of the infarct and improving neurological function. This compound has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO3/c1-2-23-14-8-3-10(9-13(14)17)15(22)21-11-4-6-12(7-5-11)24-16(18,19)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOLKWCUJTVXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.